4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydrobenzo[d]thiazolyl group, and a tetrahydropyran carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine. The reaction conditions may involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile (MeCN), and bases like triethylamine (TEA). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine: A precursor in the synthesis of the target compound.
4-Methoxyphenyl derivatives: Compounds with similar structural motifs used in various chemical reactions.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h6-9H,2-5,10-13H2,1H3,(H,21,22,23) |
InChI Key |
GOSYWZWBQIHNPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
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